molecular formula C11H13Cl2NO2 B11782627 Butyl 2,4-dichloro-6-methylnicotinate

Butyl 2,4-dichloro-6-methylnicotinate

Cat. No.: B11782627
M. Wt: 262.13 g/mol
InChI Key: UQUYWZDXLOIDTM-UHFFFAOYSA-N
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Description

Butyl 2,4-dichloro-6-methylnicotinate is a chemical compound with the molecular formula C11H13Cl2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 on the pyridine ring are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a methyl group. The butyl ester group is attached to the carboxyl group of the nicotinic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,4-dichloro-6-methylnicotinate typically involves the esterification of 2,4-dichloro-6-methylnicotinic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,4-dichloro-6-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are alcohols and amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Butyl 2,4-dichloro-6-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Butyl 2,4-dichloro-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2,4-dichloronicotinate
  • Butyl 6-methylnicotinate
  • Butyl 2,4-dichloro-5-methylnicotinate

Uniqueness

Butyl 2,4-dichloro-6-methylnicotinate is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

butyl 2,4-dichloro-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H13Cl2NO2/c1-3-4-5-16-11(15)9-8(12)6-7(2)14-10(9)13/h6H,3-5H2,1-2H3

InChI Key

UQUYWZDXLOIDTM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=C(N=C1Cl)C)Cl

Origin of Product

United States

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